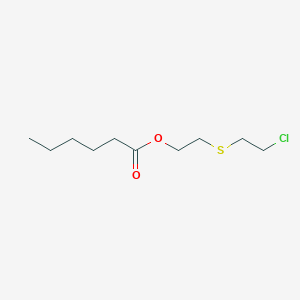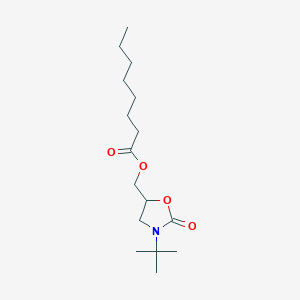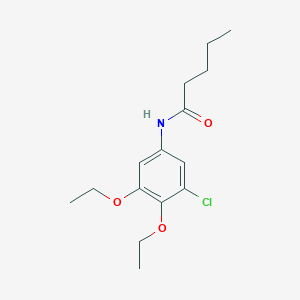![molecular formula C7H13NO4 B14368055 4-[(1-Carboxyethyl)amino]butanoic acid CAS No. 90159-84-5](/img/structure/B14368055.png)
4-[(1-Carboxyethyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Carboxyethyl)amino]butanoic acid is an organic compound with the molecular formula C7H13NO4 It is a derivative of butanoic acid, featuring an amino group substituted with a carboxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Carboxyethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids or their derivatives. One common method is the condensation reaction between butanoic acid and an amino acid such as alanine under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-[(1-Carboxyethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
科学研究应用
4-[(1-Carboxyethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(1-Carboxyethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-[(1-Carboxyethyl)amino]-4-oxobutanoic acid
- 2-(3-Carboxypropanoylamino)propanoic acid
- 3-[(1-Carboxyethyl)carbamoyl]propanoic acid
Uniqueness
4-[(1-Carboxyethyl)amino]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
90159-84-5 |
|---|---|
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
4-(1-carboxyethylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(7(11)12)8-4-2-3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI 键 |
RSMPLTSIIKUEOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


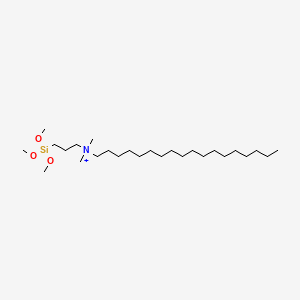
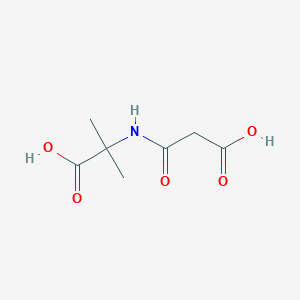
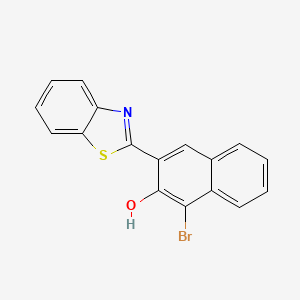

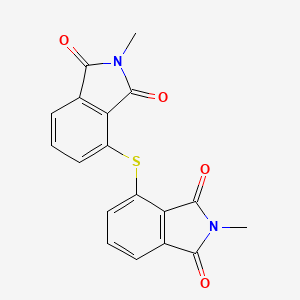

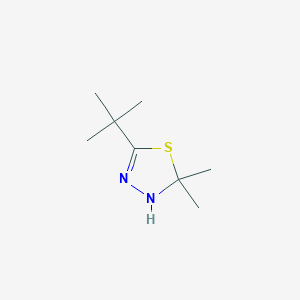
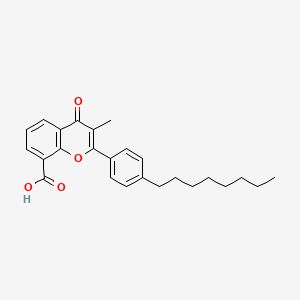
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
